

Application Notes and Protocols for AL-8810 Isopropyl Ester in Animal Studies

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Compound of Interest

Compound Name: *AL 8810 isopropyl ester*

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These application notes provide a comprehensive overview of the dosage and administration of AL-8810 isopropyl ester, a selective prostaglandin F2 α (FP) receptor antagonist, in preclinical animal studies. The information is compiled from published research to guide the design and execution of in vivo experiments.

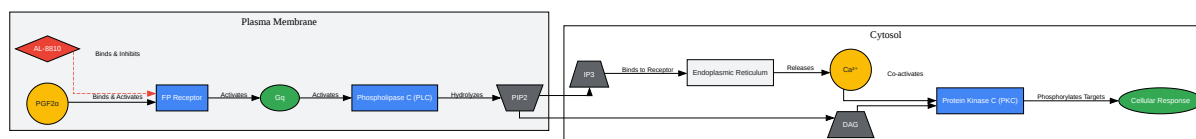
Quantitative Data Summary

The following table summarizes the quantitative data on the administration of AL-8810 isopropyl ester in various animal models. This compound is a prodrug that is hydrolyzed in vivo to its active free acid form, AL-8810.

Animal Model	Species	Compound	Dosage	Administration Route	Key Findings	Reference
Traumatic Brain Injury (TBI)	Mouse (Wildtype)	AL-8810	1 - 10 mg/kg	Intraperitoneal (IP)	Reduced hippocampal swelling and improved neurological deficit scores.	[1]
Systemic Inflammation	Mouse (C57BL/6)	AL-8810	10 mg/kg	Intraperitoneal (IP)	Attenuated lipopolysaccharide (LPS)-induced systemic inflammation.	[2][3]

Signaling Pathway of the FP Receptor

AL-8810 acts as a competitive antagonist at the prostaglandin F_{2α} (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.



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FP Receptor Signaling Pathway

Experimental Protocols

Traumatic Brain Injury (TBI) Mouse Model

This protocol describes the use of AL-8810 in a controlled cortical impact (CCI) model of TBI in mice.^[1]

a) AL-8810 Isopropyl Ester Preparation and Administration:

- **Formulation:** While the specific vehicle is not detailed in the primary reference, a common practice for similar compounds is to dissolve them in a vehicle such as sterile saline containing a small amount of a solubilizing agent like DMSO or Tween 80. It is crucial to perform vehicle-only control experiments.
- **Dosage:** 1 to 10 mg/kg body weight.
- **Administration Route:** Intraperitoneal (IP) injection.
- **Timing:** Administered as a post-treatment following the induction of TBI.

b) Controlled Cortical Impact (CCI) Procedure:

- **Anesthesia:** Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

- **Surgical Preparation:** Place the anesthetized mouse in a stereotaxic frame. Make a midline scalp incision to expose the skull.
- **Craniotomy:** Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, ensuring the dura mater remains intact.
- **Impact:** Position the impactor tip perpendicular to the exposed dura. Induce the cortical impact using a pneumatic or electromagnetic CCI device with controlled parameters (e.g., velocity, depth, and dwell time).
- **Post-operative Care:** Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

c) Neurological Deficit Scoring (NDS):

- A composite score based on a series of behavioral tests to assess motor and neurological function.^{[4][5]}
- Tasks may include:
 - **Body Symmetry:** Observe for any postural asymmetry.
 - **Gait:** Assess walking pattern for any abnormalities.
 - **Climbing:** Evaluate the ability to climb on a wire grid.
 - **Circling Behavior:** Observe for spontaneous circling.
 - **Forelimb Symmetry:** Test for equal use and strength of forelimbs.
- **Scoring:** Each task is scored on a scale (e.g., 0-4), with a higher score indicating a more severe deficit. The total NDS is the sum of the scores from all tasks.

d) Grip Strength Test:

- Measures forelimb muscle strength.
- Procedure:

- Allow the mouse to grasp a horizontal bar or grid connected to a force gauge with its forepaws.
- Gently pull the mouse backward by the tail in a steady motion until its grip is broken.
- The peak force exerted by the mouse is recorded by the gauge.
- Perform multiple trials and average the results.

e) Immunohistochemistry for Gliosis and Microglial Activation:

- Tissue Preparation: At the desired time point post-TBI, perfuse the mouse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain and post-fix it.
- Sectioning: Cryosection or vibratome-section the brain into thin slices.
- Staining:
 - Block non-specific antibody binding using a blocking solution (e.g., normal serum in PBS with Triton X-100).
 - Incubate the sections with primary antibodies against markers for astrocytes (e.g., Glial Fibrillary Acidic Protein - GFAP) and microglia (e.g., Ionized calcium-binding adapter molecule 1 - Iba1).
 - Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
 - Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
- Analysis: Visualize and quantify the staining using fluorescence microscopy to assess the extent of reactive gliosis and microglial activation.[\[6\]](#)[\[7\]](#)

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Mouse Model

This protocol outlines the use of AL-8810 to attenuate systemic inflammation induced by LPS in mice.[\[2\]](#)[\[3\]](#)

a) AL-8810 Isopropyl Ester Preparation and Administration:

- Formulation: As with the TBI model, dissolve AL-8810 isopropyl ester in a suitable vehicle.
- Dosage: 10 mg/kg body weight.
- Administration Route: Intraperitoneal (IP) injection.
- Timing: Administered 30 minutes prior to the LPS challenge.

b) LPS Administration:

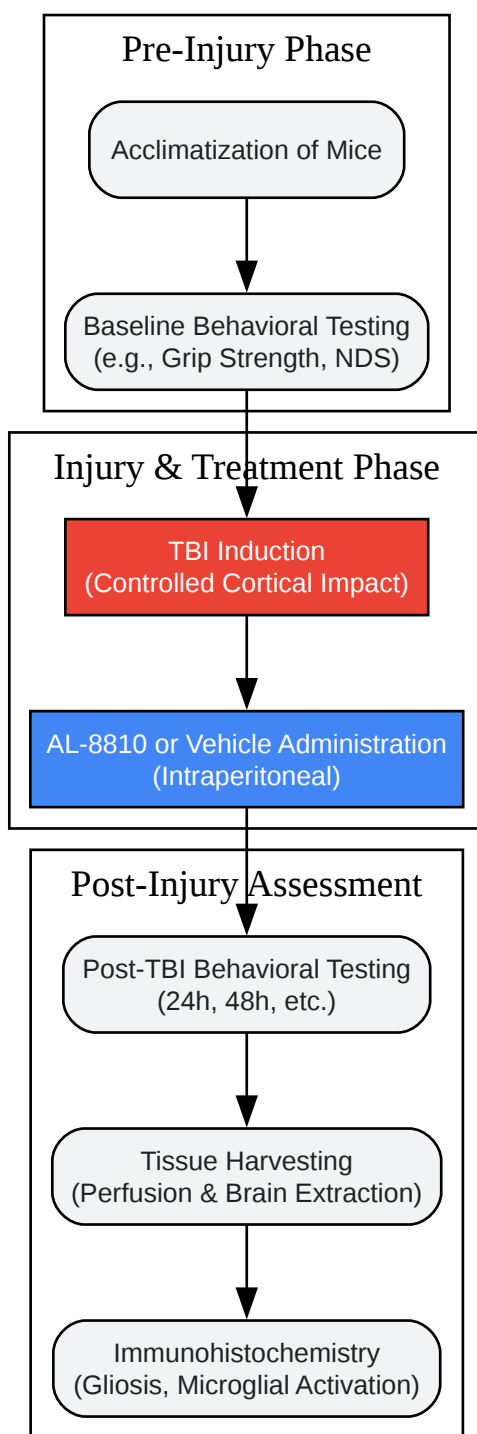
- Dosage: A typical dose of LPS to induce systemic inflammation in mice is 5 mg/kg body weight.
- Administration Route: Intraperitoneal (IP) injection.

c) Assessment of Inflammation:

- Cytokine Analysis: At a specified time after LPS administration (e.g., 24 hours), collect blood or peritoneal lavage fluid. Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) and anti-inflammatory cytokines (e.g., IL-10) using methods like ELISA or multiplex bead array.
- Histological Analysis: Harvest organs such as the lungs, liver, and kidneys. Process the tissues for histology and stain with Hematoxylin and Eosin (H&E) to assess for signs of inflammation and tissue damage, such as neutrophil infiltration.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of AL-8810 isopropyl ester in a mouse model of traumatic brain injury.



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TBI Experimental Workflow

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